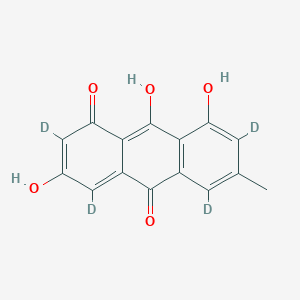![molecular formula C30H48O10 B12323854 beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)
beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]: is a metabolite of chenodeoxycholic acid. This compound is formed through the process of glucuronidation, where glucuronic acid is attached to chenodeoxycholic acid by the enzyme UDP-glucuronosyltransferase . This compound plays a crucial role in the metabolism and excretion of bile acids in the liver .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] involves the glucuronidation of chenodeoxycholic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the isoform UGT1A3 . The reaction conditions typically involve the presence of UDP-glucuronic acid as a co-substrate and occur in the liver.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely produced through biotechnological methods involving the expression of UGT enzymes in microbial or mammalian cell cultures. The process would involve the fermentation of these cells in bioreactors, followed by extraction and purification of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present on the steroid nucleus.
Reduction: Reduction reactions can occur at the carbonyl group of the glucuronic acid moiety.
Substitution: Substitution reactions can take place at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the steroid nucleus.
Reduction: Reduced forms of the glucuronic acid moiety.
Substitution: Various acylated and alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a model compound to study glucuronidation reactions and enzyme kinetics.
- Employed in the synthesis of bile acid derivatives for research purposes.
Biology:
- Studied for its role in bile acid metabolism and its impact on liver function.
- Used in research on the detoxification processes in the liver.
Medicine:
- Investigated for its potential therapeutic applications in liver diseases and disorders related to bile acid metabolism.
- Explored as a biomarker for liver function and bile acid metabolism.
Industry:
- Potential applications in the pharmaceutical industry for the development of drugs targeting bile acid metabolism.
- Used in the production of bile acid derivatives for various industrial applications.
Mecanismo De Acción
The mechanism of action of beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] involves its role in the detoxification and excretion of bile acids. The compound is formed through the glucuronidation of chenodeoxycholic acid by the enzyme UDP-glucuronosyltransferase . This process increases the solubility of bile acids, facilitating their excretion from the liver into the bile and eventually into the intestines . The molecular targets include the bile acid transporters and receptors involved in bile acid metabolism.
Comparación Con Compuestos Similares
Chenodeoxycholic acid: The parent compound from which beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] is derived.
Glycochenodeoxycholic acid: Another bile acid derivative formed through conjugation with glycine.
Taurochenodeoxycholic acid: A bile acid derivative formed through conjugation with taurine.
Uniqueness: Beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] is unique due to its formation through glucuronidation, a process that significantly increases the solubility and excretion of bile acids. This distinguishes it from other bile acid derivatives that are conjugated with amino acids like glycine and taurine .
Propiedades
Fórmula molecular |
C30H48O10 |
|---|---|
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
6-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38) |
Clave InChI |
ZTJBLIAPAIPNJE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)



![[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12323822.png)

![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)




